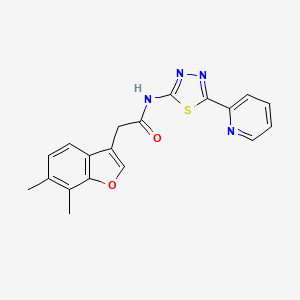
2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has attracted attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential to target multiple disease processes. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide could focus on identifying its molecular targets and developing more potent analogs. Additionally, it could be studied for its potential applications in other disease areas, such as neurodegenerative diseases or viral infections. Further research is also needed to determine its safety and pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-aminoquinazoline with 2-cyanopyridine in the presence of a base to form 2-(4-aminophenyl)quinazolin-4(3H)-one. This intermediate is then reacted with thiosemicarbazide and acetic anhydride to form the final product.
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-14(9-23-10-19-12-6-2-1-5-11(12)16(23)25)20-17-22-21-15(26-17)13-7-3-4-8-18-13/h1-8,10H,9H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPPGDYNLVLEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NN=C(S3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)

![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate](/img/structure/B7551226.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)